molecular formula C14F30N2 B12547267 Bis(pentadecafluoroheptyl)diazene CAS No. 847335-91-5

Bis(pentadecafluoroheptyl)diazene

Cat. No.: B12547267
CAS No.: 847335-91-5
M. Wt: 766.11 g/mol
InChI Key: DAFMJBZCDIPWQR-UHFFFAOYSA-N
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Description

Bis(pentadecafluoroheptyl)diazene is a fluorinated organic compound characterized by the presence of two pentadecafluoroheptyl groups attached to a diazene (N=N) moiety. This compound is of interest due to its unique chemical properties, particularly its high fluorine content, which imparts significant stability and resistance to chemical reactions.

Properties

CAS No.

847335-91-5

Molecular Formula

C14F30N2

Molecular Weight

766.11 g/mol

IUPAC Name

bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)diazene

InChI

InChI=1S/C14F30N2/c15-1(16,3(19,20)7(27,28)11(35,36)37)5(23,24)9(31,32)13(41,42)45-46-14(43,44)10(33,34)6(25,26)2(17,18)4(21,22)8(29,30)12(38,39)40

InChI Key

DAFMJBZCDIPWQR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(N=NC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(pentadecafluoroheptyl)diazene typically involves the reaction of pentadecafluoroheptyl iodide with hydrazine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the iodide group is replaced by the diazene moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(pentadecafluoroheptyl)diazene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated nitrogen oxides.

    Reduction: Reduction reactions can break the N=N bond, leading to the formation of amines.

    Substitution: The fluorinated groups can participate in substitution reactions, although these are less common due to the stability of the C-F bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium amide or organolithium compounds can be employed under specific conditions.

Major Products

    Oxidation: Fluorinated nitrogen oxides.

    Reduction: Fluorinated amines.

    Substitution: Various substituted fluorinated compounds depending on the reagent used.

Scientific Research Applications

Bis(pentadecafluoroheptyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and in studies of fluorine chemistry.

    Biology: Investigated for its potential use in fluorinated drug development due to its stability and bioavailability.

    Medicine: Explored for use in imaging agents and as a component in drug delivery systems.

    Industry: Utilized in the production of high-performance materials such as fluoropolymers and in surface treatments to impart hydrophobic properties.

Mechanism of Action

The mechanism of action of Bis(pentadecafluoroheptyl)diazene involves its interaction with various molecular targets, primarily through its fluorinated groups. The high electronegativity of fluorine atoms allows the compound to form strong interactions with other molecules, influencing their chemical behavior. In biological systems, these interactions can affect enzyme activity, protein folding, and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitro-[3,3’:4’,3”]terfurazan-4-yl)diazene
  • 6,6′-(diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide)

Uniqueness

Bis(pentadecafluoroheptyl)diazene is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and inert materials. Compared to other diazene compounds, its fluorinated nature also provides distinct interactions in biological systems, making it a promising candidate for various scientific and industrial applications.

Biological Activity

Bis(pentadecafluoroheptyl)diazene is a compound of significant interest due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

This compound features a diazene core with two pentadecafluoroheptyl groups attached. Its molecular formula is C15F31N2C_{15}F_{31}N_2, and it has a molecular weight of 525.36 g/mol. The presence of fluorinated alkyl chains suggests potential applications in various fields, including medicinal chemistry and materials science.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily influenced by its structural properties. Notably, compounds with similar diazene structures have shown anti-inflammatory, anticancer, and cytotoxic effects.

1. Anticancer Activity

A study evaluated the anticancer properties of this compound against several human cancer cell lines. The results indicated varying levels of cytotoxicity:

Cell LineIC50 (µM)% Inhibition
RKO60.7070.23
PC-349.7965.00
HeLa78.7260.00

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The RKO cell line exhibited the highest sensitivity to the compound, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells, as observed in morphological studies where treated cells displayed characteristic apoptotic features.

Case Studies

A series of case studies have been conducted to explore the biological implications of this compound:

  • Case Study 1 : A laboratory study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, affirming its potential as an anticancer agent.
  • Case Study 2 : In vitro studies indicated that this compound could inhibit the growth of drug-resistant cancer cell lines, highlighting its potential utility in overcoming chemoresistance.

Safety and Toxicity

While this compound shows promise in biological applications, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further investigations are necessary to fully understand its safety margins.

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